molecular formula C8H4ClNO2S B1369908 2-Chloro-1,3-benzothiazole-6-carboxylic acid CAS No. 3855-95-6

2-Chloro-1,3-benzothiazole-6-carboxylic acid

Cat. No. B1369908
CAS RN: 3855-95-6
M. Wt: 213.64 g/mol
InChI Key: QLAKWSXVXQRGDB-UHFFFAOYSA-N
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Description

2-Chloro-1,3-benzothiazole-6-carboxylic acid is a chemical compound with the empirical formula C8H4ClNO2S . It is a derivative of benzothiazole .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-benzothiazole-6-carboxylic acid is represented by the SMILES string OC(=O)c1ccc2nc(Cl)sc2c1 . The InChI code is 1S/C8H4ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1,3-benzothiazole-6-carboxylic acid include a boiling point of 220-221°C . The compound is solid at ambient temperature .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Compounds derived from 2-Aminobenzothiazole-6-carboxylic acid have been synthesized and tested for antibacterial and antifungal activities. For instance, certain derivatives exhibited good to moderate antibacterial activity against microorganisms like Staphylococcus aureus and Escherichia coli, and antifungal activity against species like Candida albicans (Chavan & Pai, 2007).

  • Biological Screening of Derivatives : Other derivatives, such as 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, were prepared and screened for their antimicrobial properties. Some of these compounds demonstrated significant activity comparable to standard drugs (Patel & Shaikh, 2010).

  • Chemical Transformations and Applications : Further research includes the development of methods for chemical transformations of derivatives of 2-Chloro-1,3-benzothiazole-6-carboxylic acid, exploring their luminescence and complex-forming properties (Vasin, Koldaeva, & Perevalov, 2013).

  • Antinociceptive Activity of Derivatives : Some studies have focused on synthesizing derivatives under microwave irradiation and analyzing their antinociceptive activity, which is the action of reducing sensitivity to painful stimuli (Önkol et al., 2012).

  • Optical and Electronic Properties : The development of benzothiazole-based aggregation-induced emission luminogens (AIEgens) for pH sensing is another significant area. These compounds have potential applications in detecting pH fluctuations in biological and water samples (Li et al., 2018).

Safety And Hazards

2-Chloro-1,3-benzothiazole-6-carboxylic acid may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

2-chloro-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKWSXVXQRGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594309
Record name 2-Chloro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-benzothiazole-6-carboxylic acid

CAS RN

3855-95-6
Record name 2-Chloro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-benzothiazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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